tert-butyl (2S)-2-methylazetidine-1-carboxylate
Description
tert-Butyl (2S)-2-methylazetidine-1-carboxylate: is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a tert-butyl ester group attached to the nitrogen atom of the azetidine ring. It is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Properties
Molecular Formula |
C9H17NO2 |
|---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
tert-butyl (2S)-2-methylazetidine-1-carboxylate |
InChI |
InChI=1S/C9H17NO2/c1-7-5-6-10(7)8(11)12-9(2,3)4/h7H,5-6H2,1-4H3/t7-/m0/s1 |
InChI Key |
QWHDUFSDHJKMJP-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@H]1CCN1C(=O)OC(C)(C)C |
Canonical SMILES |
CC1CCN1C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2S)-2-methylazetidine-1-carboxylate typically involves the cyclization of suitable precursors under controlled conditions. One common method is the reaction of tert-butyl 2-bromoacetate with (S)-2-methylazetidine in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic substitution, leading to the formation of the desired azetidine derivative.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed for the direct introduction of tert-butoxycarbonyl groups into various organic compounds, providing a more efficient and sustainable approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (2S)-2-methylazetidine-1-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other nucleophiles.
Oxidation and Reduction: The azetidine ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes, especially in the presence of strong bases like potassium tert-butoxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like tert-butyl hydroperoxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted azetidines, while oxidation and reduction can lead to different oxidized or reduced derivatives.
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl (2S)-2-methylazetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Azetidine-containing compounds have been investigated for their antimicrobial, antiviral, and anticancer properties. The presence of the tert-butyl ester group can improve the pharmacokinetic properties of drug candidates by enhancing their stability and bioavailability .
Industry: In the chemical industry, this compound can be used as an intermediate in the production of agrochemicals, polymers, and other specialty chemicals. Its reactivity and versatility make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl (2S)-2-methylazetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
tert-Butyl (2S)-(p-tolylsulfonyloxy)propionate: A similar compound used in the synthesis of chiral indole derivatives.
tert-Butyl chloride: A tert-butyl ester used in various organic reactions.
tert-Butyl hydroperoxide: An oxidizing agent used in the synthesis of tert-butyl esters.
Uniqueness: tert-Butyl (2S)-2-methylazetidine-1-carboxylate is unique due to its azetidine ring structure combined with the tert-butyl ester group This combination imparts distinct reactivity and stability, making it valuable in both synthetic and medicinal chemistry
Biological Activity
tert-butyl (2S)-2-methylazetidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biological macromolecules, and implications for therapeutic applications.
Chemical Structure and Properties
The compound is characterized by its azetidine ring structure, which includes a tert-butyl ester group. This configuration enhances its lipophilicity, potentially increasing its bioavailability and interaction with biological systems. The molecular formula is C₉H₁₅NO₂, with a molecular weight of approximately 171.23 g/mol.
Target Interactions
Research indicates that this compound may interact with various biological macromolecules, including proteins and nucleic acids. These interactions are crucial for understanding the compound's mechanism of action and therapeutic potential.
Enzyme Inhibition
Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it could potentially inhibit enzymes like MEK (Mitogen-Activated Protein Kinase), which plays a role in cell proliferation and survival, making it a candidate for cancer therapy .
Biological Activities
The biological activities attributed to this compound include:
- Anticancer Activity : Preliminary data suggest that the compound may exhibit anticancer properties by inhibiting tumor cell growth through enzyme inhibition and modulation of signaling pathways.
- Antimicrobial Properties : Similar compounds have shown potential antimicrobial effects, indicating that this compound may also possess such activity.
- Enzyme Mechanism Studies : Its unique structure allows it to serve as a valuable tool in studying enzyme mechanisms and protein-ligand interactions .
Case Studies and Research Findings
Several studies have investigated the biological activity of azetidine derivatives, including this compound:
- Study on Enzyme Inhibition : A study demonstrated that azetidine derivatives could inhibit specific kinases involved in cancer progression. The presence of the tert-butyl group was noted to enhance binding affinity to these targets .
- Antimicrobial Testing : Research indicated that compounds structurally similar to this compound exhibited significant antimicrobial activity against various pathogens, suggesting potential applications in treating infections .
- Pharmacokinetic Studies : Investigations into the pharmacokinetics of similar azetidine compounds revealed favorable absorption and distribution characteristics, supporting their potential as therapeutic agents .
Comparative Analysis
The following table summarizes key features and biological activities of related compounds:
| Compound Name | CAS Number | Key Features | Biological Activity |
|---|---|---|---|
| This compound | Not Available | Azetidine structure with tert-butyl group | Potential anticancer and antimicrobial activity |
| tert-butyl (3R)-3-hydroxymethyl-2-methylazetidine-1-carboxylate | 171919-81-6 | Hydroxymethyl substitution | Enzyme mechanism studies |
| tert-butyl 3-hydroxy-2-methylazetidine-1-carboxylate | 1354955 | Hydroxyl group present | Antimicrobial properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
